4-Chloro-6-piperidin-1-ylpyrimidine

Descripción general

Descripción

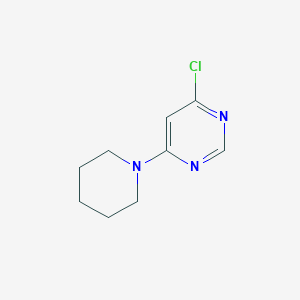

4-Chloro-6-piperidin-1-ylpyrimidine is a chemical compound with the molecular formula C9H12ClN3. It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position and a piperidinyl group at the 6th position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-piperidin-1-ylpyrimidine typically involves the reaction of 4,6-dichloropyrimidine with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 6th position is replaced by the piperidinyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic substitution under controlled conditions, enabling the synthesis of structurally diverse analogs.

Key Reactions:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., morpholine, pyrrolidine) in polar aprotic solvents (DMF, THF) at 80–120°C, yielding 4-amino-6-piperidin-1-ylpyrimidines .

-

Phenol Coupling : Substitution with phenols occurs via a base-mediated mechanism (e.g., K₂CO₃ in DMF) to form aryl ether derivatives .

-

Thiol Substitution : Reacts with thiols (e.g., benzyl mercaptan) in the presence of catalytic Pd to generate thioether-linked products.

Table 1: Substitution Reaction Conditions and Outcomes

| Nucleophile | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) | Application |

|---|---|---|---|---|---|

| Piperidine | Ethanol | Reflux | – | 74 | Intermediate synthesis |

| Morpholine | DMF | 100 | K₂CO₃ | 83 | Drug discovery |

| Phenol | THF | 80 | Pd(OAc)₂ | 65 | Bioconjugation |

Cross-Coupling Reactions

The pyrimidine core participates in transition-metal-catalyzed cross-coupling reactions, expanding its utility in medicinal chemistry.

Key Reactions:

-

Suzuki Coupling : Reacts with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl derivatives. This reaction is critical for introducing aromatic pharmacophores .

-

Buchwald-Hartwig Amination : Pd-mediated coupling with aryl halides generates diarylamine derivatives, useful for kinase inhibitor design .

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Suzuki (Ar-B(OH)₂) | Pd(PCy₃)₂ | SPhos | 100 | 72 |

| Buchwald-Hartwig (Ar-X) | Pd(OAc)₂ | Xantphos | 120 | 68 |

Functional Group Transformations

The piperidine ring and pyrimidine core undergo further functionalization to enhance pharmacological properties.

Key Reactions:

-

Oxidation : The piperidine nitrogen can be oxidized to form N-oxide derivatives using mCPBA (meta-chloroperbenzoic acid).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering its electronic properties.

Table 3: Functionalization Reactions

| Reaction | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | 6-(Piperidin-1-yl)-N-oxide | 58 |

| Ring Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Tetrahydropyrimidine analog | 85 |

Mechanistic Insights

-

Aromatic Substitution : The electron-withdrawing pyrimidine ring activates the chlorine atom for nucleophilic attack, with the piperidine group influencing regioselectivity.

-

Steric Effects : Bulkier nucleophiles (e.g., substituted piperidines) require higher temperatures due to steric hindrance at the 6-position .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Chloro-6-piperidin-1-ylpyrimidine has been investigated for its potential therapeutic properties, particularly in anticancer and antimalarial research.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A notable study assessed its efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | Superior to 5-Fluorouracil |

| PC3 | Not specified | Lower efficacy than doxorubicin but significant growth inhibition |

| K562 | Not specified | Significant growth inhibition observed |

The compound's mechanism involves inducing apoptosis and inhibiting proliferation, making it a candidate for further development in cancer therapeutics.

2. Antimalarial Properties

Another area of research focuses on its potential as an antimalarial agent. A study optimized a pyrimidine scaffold leading to compounds with good pharmacokinetics and oral activity against Plasmodium falciparum. The most promising derivative showed a remarkable reduction in parasitemia in mouse models, indicating that modifications to the piperidine substituent can enhance efficacy while maintaining safety profiles .

Agrochemical Applications

In agriculture, this compound serves as an intermediate in the synthesis of herbicides. Its derivatives are utilized to create highly active herbicides that target specific plant pathways, thereby enhancing crop yield and reducing competition from weeds.

1. Herbicide Development

The compound is often reacted with sulfonyl isocyanates or phenyl sulfonylcarbamates to produce sulfonylurea herbicides. These herbicides are known for their effectiveness against various weed species while being less harmful to crops . The synthesis process allows for high yields and purity, making it economically viable for agricultural applications.

Synthesis and Characterization

The synthesis of this compound typically involves reactions with alkali metal alkoxides or hydroxides in polar aprotic solvents. This method has been optimized to achieve high purity (over 98%) and yields (greater than 95%) while minimizing environmental impact .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value significantly lower than conventional chemotherapeutics, suggesting its potential as a selective anticancer agent.

Case Study 2: Antimalarial Optimization

A series of pyrimidine derivatives were synthesized based on this scaffold, leading to compounds that showed up to 96% reduction in parasitemia in animal models, highlighting the importance of structural modifications on therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-piperidin-1-ylpyrimidine is not fully understood. it is believed to interact with various molecular targets and pathways within cells. The piperidinyl group may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

- 4-Chloro-2-piperidin-1-ylpyrimidine

- 4-Chloro-5-piperidin-1-ylpyrimidine

- 4-Chloro-6-morpholin-4-ylpyrimidine

Comparison: 4-Chloro-6-piperidin-1-ylpyrimidine is unique due to the specific positioning of the piperidinyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Actividad Biológica

4-Chloro-6-piperidin-1-ylpyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of approximately 227.68 g/mol. Its structure features a pyrimidine core substituted at the 4-position with a chlorine atom and at the 6-position with a piperidine group, which significantly influences its biological properties.

Research indicates that this compound exhibits its biological activity through interactions with various enzymes and receptors:

- Enzyme Inhibition : Compounds with similar structural frameworks have been identified as potent inhibitors of kinases and proteases, which are crucial in cancer progression and other diseases. The piperidine moiety enhances binding affinity to these biological targets, potentially leading to therapeutic effects against malignancies .

- Antimalarial Activity : Studies have shown that derivatives of pyrimidine compounds can exhibit significant antimalarial properties. For instance, related trisubstituted pyrimidines have demonstrated efficacy against Plasmodium falciparum, reducing parasitemia significantly in murine models .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Antimalarial Optimization : A study optimized a phenotypic hit against Plasmodium falciparum, leading to compounds based on the pyrimidine scaffold that showed promising pharmacokinetics and oral activity in mouse models. The most effective compound demonstrated a significant reduction in parasitemia when administered orally .

- Enzyme Interaction Studies : Interaction studies have focused on the binding affinity of this compound with various enzymes, revealing that modifications to its structure can enhance or diminish its inhibitory effects on specific targets .

- Cardiovascular Research : In vivo studies indicated that related compounds exhibited both inotropic and vasodilatory effects, suggesting potential applications in cardiovascular therapies .

Propiedades

IUPAC Name |

4-chloro-6-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJONHQHUVJXBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344564 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1722-14-1 | |

| Record name | 4-chloro-6-piperidin-1-ylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.